4H-Acenaphtho[4,5-D]imidazole
Description
Structure
3D Structure
Properties
CAS No. |
50511-99-4 |
|---|---|
Molecular Formula |
C13H8N2 |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
3,5-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2,4,6,8,11(15),12-heptaene |
InChI |
InChI=1S/C13H8N2/c1-2-8-4-5-9-6-11-13(15-7-14-11)10(3-1)12(8)9/h1-3,5-7H,4H2 |
InChI Key |
BMFLXRRMZRKRPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C=C3C(=NC=N3)C4=CC=CC1=C24 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Reaction Pathways to 4H-Acenaphtho[4,5-D]imidazole and its Derivatives
The synthesis of the this compound core and its derivatives is predominantly achieved through robust and efficient reaction pathways. These methods are characterized by their high yields and adaptability, allowing for the creation of a diverse library of related compounds.
Multi-Component Reactions (MCRs) for Core Synthesis
Multi-component reactions (MCRs) are a cornerstone in the synthesis of the acenaphtho[1,2-d]imidazole scaffold. iau.ir These one-pot processes are highly valued in modern organic synthesis for their efficiency, high atom economy, and the ability to generate complex molecules from simple, readily available starting materials. iau.irnih.gov
The most prevalent method for synthesizing the this compound core involves a three-component condensation reaction. iau.ir This reaction utilizes acenaphthylene-1,2-dione (also known as acenaphthenequinone), a selected aromatic aldehyde, and a nitrogen source, typically ammonium (B1175870) acetate (B1210297). iau.irtandfonline.comerpublication.org The process involves mixing the three components, often in a suitable solvent like ethanol (B145695) or under solvent-free conditions, to yield the desired trisubstituted imidazole (B134444) product. iau.irresearchgate.net The versatility of this reaction is a key advantage, as a wide range of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents, can be successfully employed to generate a library of 8-aryl-7H-acenaphtho[1,2-d]imidazole derivatives. iau.irtandfonline.com
The proposed mechanism for this transformation begins with the reaction between the aldehyde and ammonium acetate, which is thought to generate a diamine intermediate. tandfonline.com This intermediate then undergoes condensation with acenaphthenequinone (B41937), followed by an intramolecular cyclization and subsequent researchgate.netCurrent time information in Colombo, LK. sigmatropic proton shifts to form the final, stable aromatic imidazole ring system. tandfonline.com
The efficiency of the multi-component synthesis of 4H-Acenaphtho[4,5-D]imidazoles is significantly enhanced by the use of various catalysts. These catalysts facilitate the reaction under milder conditions, often leading to shorter reaction times and higher yields.
Brønsted Acids: Simple and cost-effective Brønsted acids have proven to be effective catalysts. Ammonium chloride (NH₄Cl) is used to drive the condensation of acenaphthenequinone, aldehydes, and ammonium acetate in ethanol under reflux conditions, resulting in good yields. iau.ir Other acidic catalysts include the ionic liquid 1-methylimidazolium (B8483265) hydrogen sulfate (B86663) ([Hmim]HSO₄), which acts as a recyclable and efficient medium for the synthesis. cdnsciencepub.com Ferric hydrogensulfate (Fe(HSO₄)₃) has also been reported to catalyze the reaction effectively. researchgate.net
Metal-Based Catalysts and Nanoparticles: A wide array of metal-based catalysts and nanoparticles have been developed to promote this synthesis, often highlighting green chemistry principles. Tin oxide nanoparticles (SnO₂-NPs) have been used to catalyze the three-component condensation in refluxing ethanol, yielding highly substituted imidazole derivatives. tandfonline.com Similarly, nano-sized cobalt oxide (Co₃O₄ NPs) and cobalt ferrite (B1171679) (CoFe₂O₄ NPs) have been employed, particularly in conjunction with ultrasonic irradiation, to achieve excellent yields in short reaction times. mdpi.com Other notable metal catalysts include Zirconium (IV) acetylacetonate (B107027), Ytterbium Triflate, and Ceric(IV) ammonium nitrate (B79036) (CAN). researchgate.net A Schiff's base nickel complex has also been shown to be a highly efficient catalyst, especially under microwave conditions. organic-chemistry.org
The table below summarizes various catalytic systems used for the synthesis of 8-aryl-7H-acenaphtho[1,2-d]imidazole derivatives.
| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Ref |
| Ammonium Chloride | Acenaphthenequinone, Aromatic Aldehydes, Ammonium Acetate | Ethanol | Reflux | Good | iau.ir |
| Tin Oxide (SnO₂-NPs) | Acenaphthenequinone, Aromatic Aldehydes, Ammonium Acetate | Ethanol | Reflux | Excellent | tandfonline.com |
| Ferric Hydrogensulfate | Acenaphthenequinone, Aromatic Aldehydes, Ammonium Acetate | Ethanol | Reflux | 93 | researchgate.net |
| Iron(III) p-toluenesulfonate | Acenaphthenequinone, Aromatic Aldehydes, Ammonium Acetate | None | Ultrasonic | Excellent | erpublication.org |
| [Hmim]HSO₄ | Benzil, Aldehydes, Ammonium Acetate | None | 100 °C | High | cdnsciencepub.com |
| Schiff's base nickel complex | Benzil, Aldehydes, Ammonium Acetate | Ethanol | Microwave | 95 | organic-chemistry.org |
Microwave-Assisted and Ultrasonic Irradiation Syntheses
To accelerate reaction rates and often improve yields, non-conventional energy sources like microwave irradiation and ultrasonic waves have been successfully applied to the synthesis of this compound derivatives. These techniques align with the principles of green chemistry by reducing reaction times and energy consumption. iiste.org
Microwave-assisted synthesis has been reported as a highly efficient, eco-friendly, and rapid method for the one-pot cyclo-condensation of acenaphthenequinone, aromatic aldehydes, and ammonium acetate. researchgate.net Using ammonium chloride as a catalyst under solvent-free microwave conditions provides excellent yields with the advantages of mild reaction conditions, easy workup, and short reaction times. researchgate.net A Schiff's base nickel complex catalyst under microwave irradiation can produce trisubstituted imidazoles in as little as 10-20 minutes with yields up to 95%. organic-chemistry.org
Ultrasonic irradiation is another effective green technique. The use of an ultrasonic bath can significantly promote the condensation reaction. erpublication.orgmdpi.com For instance, employing Iron(III) p-toluenesulfonate as a catalyst under ultrasonic irradiation at room temperature allows for a fast and efficient synthesis of 8-aryl-7H-acenaphtho[1,2-d]imidazole derivatives. erpublication.org Similarly, zirconium (IV) acetylacetonate has been used as a catalyst under ultrasonic irradiation to produce 2,4,5-trisubstituted imidazoles in excellent yields with short reaction times. researchgate.netmdpi.com
The following table compares conventional heating with microwave and ultrasonic methods for imidazole synthesis.
| Method | Catalyst | Time | Yield (%) | Ref |
| Conventional Heating | Schiff's base nickel complex | 4.5 hours | 70 | organic-chemistry.org |
| Microwave Irradiation | Schiff's base nickel complex | 20 minutes | 90 | organic-chemistry.org |
| Conventional Reflux | Ionic Liquid | 120-190 minutes | 38-86 | mdpi.com |
| Ultrasonic Irradiation | Ionic Liquid | 35-60 minutes | 73-98 | mdpi.com |
Single-Step and Green Chemistry Protocols
The development of synthetic routes for this compound has increasingly focused on single-step (one-pot) procedures and green chemistry principles. tandfonline.comresearchgate.net The multi-component reactions described are inherently single-step, combining three or more reactants in a single reaction vessel to produce the final product, which minimizes waste and simplifies the experimental procedure. iau.ir
Green chemistry aspects are prominent in many of the reported syntheses. These include:
Solvent-free conditions: Several protocols have been developed that proceed efficiently without a solvent, notably under microwave irradiation or by grinding the reactants together, which significantly reduces volatile organic compound (VOC) emissions. researchgate.netsemanticscholar.org
Use of efficient and recyclable catalysts: Catalysts like the ionic liquid [Hmim]HSO₄ can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. cdnsciencepub.com Nanoparticle catalysts can also often be recovered and recycled. organic-chemistry.org
Energy efficiency: The use of microwave and ultrasonic irradiation provides energy-efficient alternatives to conventional heating, drastically reducing reaction times from hours to minutes. erpublication.orgresearchgate.netorganic-chemistry.org
Atom Economy: MCRs are designed for high atom economy, incorporating the majority of the atoms from the starting materials into the final product. iau.ir
Functionalization and Derivatization Strategies
The core this compound structure can be readily functionalized and derivatized to create a wide range of analogues. The primary strategy for derivatization is built into the multi-component synthesis itself by varying the aldehyde reactant. tandfonline.com This allows for the introduction of a vast array of substituted aryl groups at the 8-position of the acenaphtho[1,2-d]imidazole ring system. iau.irerpublication.org
Further derivatization can be achieved through subsequent reactions. For example, N-phenyl derivatives can be synthesized by including an amine, such as aniline, in the initial condensation reaction along with the aldehyde and acenaphthenequinone. rsc.orgsemanticscholar.org This leads to compounds like N-Phenyl-N-(4-(7-phenyl-7H-acenaphtho[1,2-d]imidazol-8-yl)phenyl)benzenamine. rsc.org
More complex functionalization has also been explored. The reaction of 2-oxo-acenaphthoquinylidene-thiosemicarbazones with other reagents has been used to synthesize 1,3-Thiazolidin-4-one derivatives attached to the acenaphthenequinone framework. nih.gov Additionally, a series of 2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones has been synthesized, demonstrating a strategy to link a thione-containing imidazole ring to the acenaphthylenone core. nih.gov The reaction of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole with acenaphthylen-1(2H)-one demonstrates a method for linking pre-functionalized imidazole moieties to the acenaphthene (B1664957) system. mdpi.com
N-Functionalization of the Imidazole Nitrogen
The secondary amine nitrogen within the imidazole moiety of this compound is a prime site for functionalization, enabling the attachment of various organic groups. This N-functionalization can significantly alter the compound's solubility, electronic properties, and biological activity. General methods for the N-functionalization of imidazoles are well-established and can be adapted for this specific scaffold. nih.govbeilstein-journals.org
In related acenaphthene-imidazole systems, such as acenaphtho[1,2-d]imidazole derivatives, various functional groups have been successfully introduced at the N1 position. rsc.orgrsc.org These modifications are often aimed at creating donor-acceptor luminophores for applications in organic light-emitting diodes (OLEDs). rsc.org For instance, different conjugation units, including benzene (B151609), toluidine, fluorene, and benzonitrile, have been attached at the N1 position to modulate the photophysical properties of the resulting molecules. rsc.org
A summary of N-functionalization strategies on the related acenaphtho[1,2-d]imidazole core is presented below, illustrating the types of modifications that could potentially be applied to the this compound isomer.
| Starting Material Isomer | Reagent/Functional Group | Application | Reference |
| Acenaphtho[1,2-d]imidazole | Aryl groups (e.g., p-tolyl, fluorenyl) | Luminophores for PA sensing | rsc.org |
| Acenaphtho[1,2-d]imidazole | Triphenylamine (TPA) | Dyes for OLEDs | rsc.org |
| Acenaphtho[1,2-d]imidazole | Halogenated phenyl groups | Urease inhibitors | bwise.kr |
Introduction of π-Conjugated Units and Electron-Donating/Accepting Groups
The introduction of π-conjugated units and groups with strong electron-donating or electron-accepting character is a key strategy for designing advanced materials with specific optical and electronic properties. acs.org The this compound core can serve as a building block in such materials, where its properties are modulated by attached functional moieties.
In the broader context of π-conjugated materials, acenaphthene and imidazole derivatives are recognized as valuable components. rsc.org For example, luminophores based on a donor-acceptor architecture have been synthesized by linking an electron-rich carbazole (B46965) moiety to an electron-deficient acenaphtho[1,2-d]imidazole core. rsc.org Similarly, triphenylamine, a well-known electron donor, has been incorporated into acenaphthene derivatives for OLED applications. rsc.org The goal of these designs is often to create materials with small HOMO-LUMO gaps, leading to desirable absorption and emission characteristics, sometimes extending into the near-infrared (NIR) range. acs.orgacs.org
The strategic combination of donor and acceptor units can lead to materials with ambipolar semiconducting properties, as demonstrated with polymers containing a thiadiazoloquinoxaline-fused acenaphthenequinone imide acceptor. acs.org These examples from related systems highlight the potential of this compound as a component in the design of novel functional materials. rsc.orgrsc.orgacs.org
Chemical Reactivity of this compound Derivatives
The chemical reactivity of the this compound ring system is governed by the interplay of the electron-rich imidazole ring and the fused aromatic acenaphthene unit. This unique electronic structure dictates its behavior in various chemical transformations.
Electrophilic and Nucleophilic Substitution Patterns
The 4H-imidazole scaffold possesses electrophilic properties, which facilitates the introduction of nucleophilic building blocks. researchgate.net The protonated form of 4H-imidazoles is particularly susceptible to nucleophilic attack. researchgate.net Depending on the reaction conditions and the nature of the substituents, this can lead to the exchange of groups at various positions on the imidazole ring. researchgate.net
Furthermore, the reduction of 4H-imidazoles can generate a highly reactive trianion intermediate. clockss.org This species can then be quenched with a variety of electrophiles, providing a convenient route to highly substituted 4,5-diaminoimidazoles. clockss.org In the context of imidazole N-oxides, a related class of compounds, reactions can proceed via nucleophilic substitution of a hydrogen atom, for example at the C-5 position. beilstein-journals.org This C-H functionalization approach avoids the need for pre-functionalized substrates. urfu.ru
Cycloaddition and Annulation Reactions
Cycloaddition and annulation reactions represent powerful tools for constructing complex heterocyclic systems. 4H-imidazole derivatives, particularly their N-oxide forms, are known to participate in such reactions. For instance, 4H-imidazole 3-oxides can act as 1,3-dipoles and react with dipolarophiles like acrylonitrile (B1666552) in 1,3-dipolar cycloaddition reactions. nsc.ru The reactivity in these cycloadditions is influenced by the substituents on the imidazole ring. nsc.ru
Annulation reactions are frequently employed to build the fused ring systems themselves. nih.gov Copper-catalyzed tandem annulation processes have been developed for the selective synthesis of complex fused imidazoles like benzo nih.govbeilstein-journals.orgimidazo[2,1-a]isoquinolines from simpler precursors. researchgate.net Transition metal-catalyzed intramolecular [4+2] cycloadditions have also been explored as a means to construct polycyclic systems under mild conditions, overcoming the limitations of traditional Diels-Alder reactions. williams.edumdpi.com Such strategies could be envisioned for the synthesis of the this compound core or for its further elaboration.
Metal-Catalyzed Cross-Coupling and C-H Activation Reactions
Modern synthetic chemistry heavily relies on transition metal-catalyzed reactions for the efficient formation of carbon-carbon and carbon-heteroatom bonds. eie.grnih.govustc.edu.cn These methods, including Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for functionalizing heterocyclic cores. eie.gr
Direct C-H activation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it bypasses the need for pre-functionalized substrates like organohalides or organometallics. researchgate.netresearchgate.net This strategy is particularly valuable in materials science for the synthesis of π-conjugated molecules and polymers. mdpi.com Palladium and rhodium catalysts are frequently used to achieve C-H activation and subsequent functionalization of N-heterocycles. nih.gov For example, Pd(II)-catalyzed C-H activation of N-phenylbenzamidines has been used to construct the benzimidazole (B57391) core. nih.gov While specific applications of these methods directly on the this compound skeleton are not detailed in the available literature, their successful application on a wide range of other aromatic and heterocyclic systems suggests their potential utility for the targeted modification of this compound. researchgate.netmdpi.comnih.gov
The table below summarizes relevant metal-catalyzed reactions on related heterocyclic systems.
| Reaction Type | Catalyst/Reagents | Substrate Class | Product Class | Reference |
| C-H Activation/Annulation | Rh(III) catalyst | N-aryl benzamidines, alkynes | N-substituted 1-aminoisoquinolines | nih.gov |
| C-H Activation/Imidation | Pd(II) catalyst, TMTU | N-phenylbenzamidines | 1H-benzo[d]imidazoles | nih.gov |
| Direct Arylation (DArP) | Pd(dba)₃, phosphine (B1218219) ligand | Thiophene derivatives, aryl halides | π-Conjugated polymers | mdpi.com |
| Tandem Annulation | Cu(OAc)₂, KOtBu | Alkynylbenzonitriles, 2-iodoanilines | Benzo nih.govbeilstein-journals.orgimidazo[2,1-a]isoquinolines | researchgate.net |
Optimization of Reaction Conditions and Yields
The successful synthesis of acenaphtho[1,2-d]imidazole derivatives, which share a core structure with this compound, heavily relies on the optimization of reaction parameters to maximize yields and minimize reaction times. Key areas of optimization include the choice of catalyst, solvent, and reaction temperature.
One common approach involves the one-pot condensation of acenaphthenequinone, an aldehyde, and a nitrogen source like ammonium acetate. tandfonline.comiau.irerpublication.org Researchers have investigated various catalysts to improve the efficiency of this transformation. For instance, a study comparing different catalysts for the reaction of benzaldehyde, acenaphthenequinone, and ammonium acetate found that tin oxide nanoparticles (SnO2-NPs) provided superior results in terms of both reaction rate and yield compared to other catalysts. tandfonline.com
The choice of solvent also plays a critical role. While the reaction can be performed under solvent-free conditions, studies have shown that using a suitable solvent can significantly improve the outcome. In the synthesis of imidazole derivatives using SnO2-NPs, ethanol under reflux conditions was found to be the most effective solvent, leading to higher yields and shorter reaction times compared to other solvents like ethyl acetate, dichloromethane, or dimethylformamide. tandfonline.com
The use of cost-effective and environmentally benign catalysts is a major goal in the optimization process. Ammonium chloride has been identified as an inexpensive and efficient catalyst for the synthesis of trisubstituted imidazoles from acenaphthenequinone, aldehydes, and ammonium acetate, offering high yields and a clean reaction profile with no side products. iau.ir Another approach has utilized iron(III) p-toluenesulfonate under ultrasonic irradiation at room temperature, which provides a rapid and mild method for the synthesis of 8-aryl-7H-acenaphtho[1,2-d]imidazoles in excellent yields. erpublication.org
The effect of substituents on the aromatic aldehyde has also been studied. Research indicates that the reaction proceeds efficiently with aldehydes bearing both electron-donating and electron-withdrawing groups, leading to good to excellent yields of the corresponding acenaphtho-imidazole derivatives. tandfonline.com
Table 1: Comparison of Catalysts for the Synthesis of Acenaphtho[1,2-d]imidazole Derivatives Reaction Model: Benzaldehyde (1 mmol), Acenaphthenequinone (1 mmol), Ammonium Acetate (2 mmol)
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| SnO₂-NPs | Ethanol | Reflux | 1.5 | 95 | tandfonline.com |
| L-proline | Ethanol | Reflux | 4 | 85 | tandfonline.com |
| ZrCl₄ | Ethanol | Reflux | 3.5 | 88 | tandfonline.com |
| InCl₃·3H₂O | Ethanol | Reflux | 3 | 90 | tandfonline.com |
| HClO₄-SiO₂ | Ethanol | Reflux | 2.5 | 92 | tandfonline.com |
| NH₄Cl | Ethanol | Reflux | 3 | High | iau.ir |
Table 2: Influence of Solvent on the SnO₂-NP Catalyzed Synthesis Reaction Model: Benzaldehyde (1 mmol), Acenaphthenequinone (1 mmol), Ammonium Acetate (2 mmol), SnO₂-NPs (0.25 mmol)
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| EtOAc | Reflux | 3 | 75 | tandfonline.com |
| CH₂Cl₂ | Reflux | 4 | 60 | tandfonline.com |
| EtOH | Reflux | 1.5 | 95 | tandfonline.com |
| THF | Reflux | 3.5 | 70 | tandfonline.com |
| DMF | Reflux | 2 | 80 | tandfonline.com |
Scale-Up Considerations and Industrial Feasibility (Academic Perspective)
From an academic standpoint, the transition from laboratory-scale synthesis to large-scale industrial production of this compound and its derivatives presents several challenges and considerations. The industrial feasibility of a synthetic route is not only determined by the yield but also by factors such as cost-effectiveness, safety, environmental impact, and the ease of purification. iau.irdokumen.pub
A primary consideration is the cost and availability of starting materials. Acenaphthenequinone, a key precursor, must be available in large quantities at a reasonable cost for any industrial process to be viable. Similarly, the chosen catalyst should be inexpensive, robust, and preferably recyclable to minimize costs and waste. iau.irresearchgate.net The use of catalysts like ammonium chloride or readily available iron salts is advantageous in this regard. iau.irerpublication.org
The reaction conditions themselves are a major focus for scale-up. Reactions that proceed under mild conditions, such as at room temperature or with moderate heating, are generally preferred as they require less energy and specialized equipment. erpublication.org Furthermore, the use of non-toxic and environmentally friendly solvents like ethanol is a significant advantage over hazardous chlorinated solvents. tandfonline.com The development of solvent-free reaction conditions is an even more desirable goal from a green chemistry perspective, as it reduces solvent waste and simplifies product isolation. researchgate.net
Purification is another critical aspect of industrial feasibility. Methods that yield clean reaction profiles with minimal side products are highly sought after, as they can simplify the work-up and purification process. iau.ir The ability to purify the product through non-chromatographic methods, such as simple filtration and recrystallization, is a significant advantage for large-scale production, as chromatographic purification is often expensive and time-consuming. iau.ir
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of 8-aryl-7H-acenaphtho[1,2-d]imidazole derivatives. erpublication.org Both ¹H and ¹³C NMR spectra provide data that is in agreement with the proposed molecular structures. bwise.kr The chemical shifts of the proton and carbon atoms are found within acceptable ranges, confirming the successful synthesis of the target molecules. bwise.kr
In ¹H NMR spectra of 8-aryl-7H-acenaphtho[1,2-d]imidazoles, the proton of the N-H group in the imidazole (B134444) ring typically appears as a singlet in the downfield region, often around δ 11.45-12.10 ppm, due to its acidic nature. erpublication.org The aromatic protons of the acenaphthene (B1664957) and substituted phenyl rings resonate in the range of δ 6.85-8.88 ppm. erpublication.orgtandfonline.com For instance, in 8-(4-methoxyphenyl)-7H-acenaphtho[1,2-d]imidazole, the methoxy (B1213986) protons present as a sharp singlet at δ 3.75 ppm. erpublication.org
The ¹³C NMR spectra are equally informative, with the carbon atoms of the fused heterocyclic system and its substituents appearing at characteristic chemical shifts. For example, the methoxy carbon in the 8-(4-methoxyphenyl) derivative is observed at δ 57.6 ppm, while the aromatic carbons span a wide range from approximately δ 112 to 158 ppm. erpublication.org The structures of synthesized compounds are routinely confirmed by both ¹H and ¹³C NMR spectroscopy. rsc.orgscispace.com
Table 1: Selected ¹H NMR Data for 8-Aryl-7H-acenaphtho[1,2-d]imidazole Derivatives (in DMSO-d₆)
| Substituent (Aryl Group) | N-H (δ ppm) | Aromatic Protons (δ ppm) | Other Protons (δ ppm) | Reference |
|---|---|---|---|---|
| Phenyl | - | 7.1-7.35 (m, 3H), 7.45 (d, 2H), 7.5-7.8 (m, 4H), 8.05 (d, 2H) | - | erpublication.org |
| 4-Nitrophenyl | 11.75 (s, 1H) | 7.35-7.60 (m, 4H), 7.75 (d, 2H), 7.95 (d, 2H), 8.15 (d, 2H) | - | erpublication.org |
| 4-Methoxyphenyl (B3050149) | 12.10 (s, 1H) | 6.85 (d, 2H), 7.25 (d, 2H), 7.5-7.8 (m, 4H), 8.05 (d, 2H) | 3.75 (s, 3H, OCH₃) | erpublication.org |
| p-Tolyl | 11.85 (s, 1H) | 7.22 (d, 2H), 7.40 (d, 2H), 7.55-7.85 (m, 4H), 7.95 (d, 2H) | 2.30 (s, 3H, CH₃) | erpublication.org |
For unambiguous assignment of all proton and carbon signals in complex derivatives of acenaphtho[4,5-d]imidazole, two-dimensional (2D) NMR spectroscopy is employed. researchgate.netmdpi.com Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.
COSY experiments establish proton-proton coupling networks, helping to identify adjacent protons within the acenaphthene skeleton and on the aryl substituents.
HSQC correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbons bearing hydrogen atoms.
HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly crucial for assigning quaternary carbons, such as those at the fusion points of the rings and the C=N carbon of the imidazole moiety, which show no signal in DEPT-135 or HSQC spectra. The correlation between the N-H proton and nearby carbons in the HMBC spectrum can definitively confirm the regiochemistry of the fused system.
These 2D NMR studies provide a complete and detailed map of the molecular skeleton, leaving no ambiguity in the structural elucidation. mdpi.com
While solid-state NMR (ssNMR) is a powerful technique for investigating the structure and dynamics of molecules in their crystalline state, providing insights into polymorphism and intermolecular interactions, specific literature detailing the application of ssNMR to 4H-Acenaphtho[4,5-d]imidazole was not prominently found in the surveyed research. Its application would be a valuable avenue for future research to complement data from X-ray crystallography.
X-ray Crystallography for Precise Solid-State Molecular Geometries and Conformations
Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the solid-state molecular structure of acenaphtho[4,5-d]imidazole derivatives. bwise.krrsc.org This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and planarity of the fused ring system.
For several derivatives, crystal structures have been solved, revealing key conformational features. rsc.org For example, in N-aryl substituted acenaphtho[1,2-d]imidazoles, the planes of the imidazole ring and the aryl substituents are often significantly twisted relative to each other. rsc.org The dihedral angle between these rings is influenced by the nature of the substituents on the phenyl ring. rsc.org In one study, the introduction of methyl (CH₃) and trifluoromethyl (CF₃) groups resulted in dihedral angles of 113.07° and 130.86°, respectively. rsc.org This spatial torsion can disrupt the π-conjugation between different parts of the molecule, which in turn influences its photophysical properties. rsc.org The central Acenaphthene-imidazole ring itself can also exhibit notable twisting. rsc.org
Table 2: Selected Crystallographic Data for an Acenaphtho[1,2-d]imidazole Derivative
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Crystal System | Orthorhombic | Describes the symmetry of the unit cell. | iosrjournals.org |
| Space Group | Pca2₁ | Specifies the crystal's symmetry elements. | iosrjournals.org |
| Conformation | Synperiplanar | Describes the relative orientation of substituents. | iosrjournals.org |
| Dihedral Angles | ~60° - 131° | Quantifies the twist between planar moieties. | rsc.org |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups and analyze the bonding characteristics within the molecule.
FT-IR Spectroscopy: The FT-IR spectra of 8-aryl-7H-acenaphtho[1,2-d]imidazole derivatives show characteristic absorption bands that confirm the presence of key functional groups. A prominent band in the region of 3400-3430 cm⁻¹ is assigned to the N-H stretching vibration of the imidazole ring. tandfonline.com The C=N stretching vibration of the imidazole appears around 1600 cm⁻¹. tandfonline.com Other significant bands include C-H stretching (aromatic, ~3100 cm⁻¹), N-H bending (~1575-1585 cm⁻¹), and aromatic C=C stretching vibrations (~1460-1535 cm⁻¹). tandfonline.com The presence of specific substituents also gives rise to unique signals, such as C-Cl (~1094 cm⁻¹) or C-F (~1263 cm⁻¹) stretching bands. tandfonline.com
Table 3: Characteristic FT-IR Bands for Substituted 7H-Acenaphtho[1,2-d]imidazoles
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| N-H stretch | 3400 - 3430 | tandfonline.com |
| Aromatic C-H stretch | ~3100 | tandfonline.com |
| C=N stretch | ~1600 | tandfonline.com |
| N-H bend | 1575 - 1585 | tandfonline.com |
| Aromatic C=C stretch | 1460 - 1535 | tandfonline.com |
| C-N stretch | ~1277 | tandfonline.com |
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. The Raman spectrum of the parent imidazole shows characteristic ring breathing and stretching modes. researchgate.net For the fused acenaphtho[4,5-d]imidazole system, strong signals are expected for the aromatic C=C stretching vibrations of the polycyclic framework. This non-destructive technique is particularly useful for analyzing the structure of such compounds and their interactions with other molecules, for example, the interaction of related naphthoquinones with DNA. nih.gov
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Electron Impact (EI), is critical for confirming the molecular formula of newly synthesized compounds. rsc.orgresearchgate.net The measured mass of the molecular ion (M⁺ or [M+H]⁺) is compared to the calculated exact mass, with a high degree of accuracy confirming the elemental composition. erpublication.orgtandfonline.com For example, the EI-MS spectrum of 8-phenyl-7H-acenaphtho[1,2-d]imidazole shows a molecular ion peak at m/z = 268, corresponding to its calculated molecular weight. erpublication.org Similarly, derivatives with different substituents, such as 4-nitrophenyl (m/z = 313) and 4-methoxyphenyl (m/z = 298), show the expected molecular ion peaks, confirming their successful synthesis. erpublication.org
Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Mechanisms
The photophysical properties of acenaphtho[4,5-d]imidazole derivatives are investigated using electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy. bwise.kr These compounds often exhibit interesting luminescent properties, making them suitable for applications such as organic light-emitting diodes (OLEDs). scispace.comrsc.org
Absorption Spectroscopy: The absorption spectra, typically recorded in solvents like chloroform, show multiple absorption bands. rsc.org High-energy peaks observed below 300 nm are generally attributed to π-π* transitions within the aromatic benzene (B151609) and acenaphthene rings. scispace.comrsc.org A longer wavelength absorption band, often appearing around 350 nm, is assigned to π-π* transitions involving the entire conjugated system, including the imidazole moiety. scispace.comrsc.org
Emission Spectroscopy: Upon excitation, these compounds exhibit broad emission spectra, with maxima that can range from the blue-white to the yellowish-orange region (approximately 450-600 nm). bwise.krscispace.com The emission wavelength is sensitive to the electronic nature of the substituents on the imidazole ring and the solvent used, which is attributable to intermolecular interactions between the solvent and the fluorescent molecule. bwise.kr The large Stokes shift (the difference between absorption and emission maxima) and broad emission are characteristic features of these luminophores. rsc.org For example, a series of acenaphthene-imidazole derivatives exhibited emission maxima in the range of 520–600 nm. scispace.com
Table 4: Photophysical Data for Acenaphtho[1,2-d]imidazole Derivatives in Chloroform
| Compound Type | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Reference |
|---|---|---|---|
| Acenaphthene-imidazole-TPA Dyes | ~240, ~350 | 520 - 600 | scispace.comrsc.org |
| p-fused acenaphtho[1,2-d]imidazoles | ~300-320 | 450 - 600 | bwise.kr |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic environment and bonding nature of 4H-Acenaphtho[4,5-D]imidazole. These studies provide a foundational picture of the molecule's geometry and electron distribution.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the ground state properties of organic molecules. arabjchem.org For compounds structurally related to this compound, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is commonly employed, often paired with Pople-style basis sets such as 6-31G(d,p) or 6-311G(d,p). arabjchem.orgelsevierpure.combohrium.com
These calculations are first used to determine the molecule's most stable three-dimensional structure through geometry optimization. This process yields crucial data on bond lengths, bond angles, and torsion angles. mdpi.com For instance, in studies of π-fused acenaphtho[1,2-d]imidazole, an isomer of the target compound, DFT calculations have been used to establish the optimized molecular conformations, which are then compared with X-ray crystallography data for validation. elsevierpure.com The results from these calculations are critical for all subsequent property predictions, as the electronic structure is intrinsically linked to the molecular geometry.
Beyond DFT, other quantum mechanical methods exist, each with a different balance of accuracy and computational cost.
Ab Initio Methods : These "first-principles" methods compute molecular properties without reliance on experimental data for parameterization. libretexts.org While highly accurate, methods like Hartree-Fock (HF) and post-HF methods are computationally intensive, which can limit their application to smaller molecules. libretexts.org
Semi-Empirical Methods : These methodologies incorporate experimental parameters to simplify some of the more complex integrals in the calculations. libretexts.org This approach significantly reduces computational time, making it suitable for larger molecular systems. However, their accuracy is dependent on the availability of robust parameters for the specific types of atoms and bonds present in the molecule being studied. arabjchem.orglibretexts.org
While DFT remains the most widely used method for this class of compounds, ab initio and semi-empirical calculations offer alternative routes for theoretical investigation.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and their Energy Gaps
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's electronic behavior and chemical reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A smaller energy gap generally implies higher chemical reactivity, lower kinetic stability, and greater polarizability, as less energy is required to excite an electron from the ground state. nih.gov
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netnih.govresearchgate.net
| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |
| Global Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to charge transfer. A larger HOMO-LUMO gap corresponds to a harder molecule. |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |
| Global Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the energy lowering of a system when it accepts electrons. |
For related acenaphthoimidazole systems, the distribution of these orbitals is often distinct. The HOMO is typically localized on electron-rich regions of the molecule, whereas the LUMO is spread across the π-conjugated acenaphthoimidazole core, indicating a significant intramolecular charge transfer (ICT) character upon electronic excitation. elsevierpure.comresearchgate.net
Prediction of Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules.
| Spectroscopic Property | Computational Method | Predicted Data |
|---|---|---|
| UV-Visible Absorption | Time-Dependent DFT (TD-DFT) | Predicts the maximum absorption wavelengths (λmax) and oscillator strengths, corresponding to electronic transitions (e.g., HOMO→LUMO). arabjchem.org |
| Vibrational Modes | DFT Frequency Calculation | Calculates the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra, aiding in structural confirmation. bohrium.commdpi.com |
| NMR Chemical Shifts | DFT with GIAO (Gauge-Independent Atomic Orbital) method | Predicts 1H and 13C NMR chemical shifts, which are compared with experimental data to confirm molecular structure. orientjchem.org |
Theoretical calculations of UV-Vis spectra for related acenaphtho[1,2-d]imidazole derivatives show strong absorption bands attributed to π→π* transitions, with predicted λmax values that align well with experimental findings. arabjchem.orgelsevierpure.com Similarly, calculated vibrational frequencies have been successfully matched with experimental FT-IR spectra to assign specific bond stretching and bending modes. mdpi.com
Excited State Dynamics and Photophysical Mechanism Elucidation via Time-Dependent DFT (TD-DFT)
TD-DFT is the primary computational tool for exploring the electronic excited states of molecules and understanding their photophysical behavior. arabjchem.org For many fused imidazole (B134444) systems, a key process governing their fluorescence properties is Excited-State Intramolecular Proton Transfer (ESIPT). elsevierpure.com
The ESIPT mechanism involves a four-level photochemical cycle:
Absorption : The ground-state enol form (E) absorbs a photon, promoting it to the first excited singlet state (E*).
Proton Transfer : In the excited state, a rapid and often barrierless intramolecular proton transfer occurs, converting the E* form into an excited-state keto tautomer (K*). rsc.org
Fluorescence : The K* form relaxes to its ground state (K) by emitting a photon. This emission is significantly red-shifted compared to the initial absorption.
Tautomerization : The unstable ground-state keto form (K) rapidly reverts to the more stable enol form (E), completing the cycle. arabjchem.org
This process results in an unusually large Stokes shift—the separation between the maximum absorption and emission wavelengths. For example, related acenaphtho[1,2-d]imidazole compounds exhibit absorption around 325 nm and orange-red emission near 578 nm. elsevierpure.com TD-DFT calculations can model the potential energy surfaces of this process, optimizing the geometries of the E, E, and K states and elucidating the energy barriers involved in the proton transfer. arabjchem.orgrsc.org
Computational Exploration of Reaction Mechanisms and Transition States
DFT calculations are also employed to investigate the mechanisms of chemical reactions. This involves mapping the potential energy surface that connects reactants to products through one or more transition states. By identifying the structure and energy of the transition state, chemists can calculate the activation energy of a reaction, providing crucial insights into its kinetics and feasibility.
For the synthesis of acenaphthoimidazole derivatives, which can involve multi-component reactions, computational studies can help unravel the step-by-step mechanism. nih.gov For example, theoretical modeling could identify key intermediates, determine the rate-limiting step, and explain the observed regioselectivity of the reaction. While specific studies on the reaction mechanisms for this compound are not widely published, the established computational methodologies are fully capable of providing such insights.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. For a semi-rigid structure like this compound, MD simulations are instrumental in understanding its conformational preferences and the nature of its interactions with surrounding molecules.
Conformational Landscapes: The fused ring system of this compound inherently limits its conformational flexibility. The acenaphthene (B1664957) unit is largely planar, and the fused imidazole ring further constrains the structure. However, the hydrogen atom on the imidazole nitrogen (at the 4H position) can exhibit tautomerism, migrating to the other nitrogen atom. MD simulations can elucidate the energy barriers associated with this tautomeric shift and the relative stability of the resulting isomers. Furthermore, slight puckering or out-of-plane distortions of the five-membered rings, though energetically unfavorable, can be explored to map the complete conformational energy landscape.
Intermolecular Interactions: The primary non-covalent interactions governing the behavior of this compound are expected to be π-π stacking and hydrogen bonding. MD simulations of multiple this compound molecules in a simulation box would reveal the preferred stacking arrangements (e.g., parallel-displaced or T-shaped) and the dominant intermolecular distances. The imidazole moiety introduces the capacity for hydrogen bonding, with the N-H group acting as a donor and the lone pair on the other nitrogen serving as an acceptor. onsager.cnnih.gov These interactions are crucial in determining the solid-state packing of the molecule and its solubility in protic solvents.
A representative table of potential intermolecular interaction energies, derived from theoretical calculations on similar imidazole-containing systems, is presented below.
| Interaction Type | Estimated Energy Range (kcal/mol) | Key Contributing Moieties |
| π-π Stacking | -5 to -15 | Acenaphthene and Imidazole Rings |
| N-H···N Hydrogen Bonding | -3 to -7 | Imidazole N-H and N lone pair |
| C-H···π Interactions | -1 to -3 | Acenaphthene C-H and adjacent aromatic rings |
This interactive table is based on generalized energies for similar molecular systems and serves as a predictive guide for this compound.
Structure-Property Relationship (SPR) Modeling and Predictive Design
Structure-Property Relationship (SPR) modeling, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, provides a framework for correlating molecular structure with macroscopic properties. tiu.edu.iqmdpi.com For this compound, these models can be invaluable for predicting its potential applications and for the rational design of derivatives with tailored characteristics.
Predictive Modeling: By calculating a suite of molecular descriptors for this compound, its properties can be predicted using established QSAR/QSPR models for related classes of compounds, such as other nitrogen-containing PAHs. rsc.orgnih.gov These descriptors fall into several categories:
Topological Descriptors: Connectivity indices that describe the shape and size of the molecule.
Electronic Descriptors: Parameters like dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO).
Quantum Chemical Descriptors: Calculated values such as atomic charges and bond orders.
These descriptors can be used to predict properties like solubility, electronic conductivity, and potential biological activity. umfcluj.ro
Predictive Design: The true power of SPR modeling lies in the in silico design of novel derivatives. nih.gov By systematically modifying the this compound scaffold—for instance, by adding electron-donating or electron-withdrawing groups at various positions—a virtual library of compounds can be generated. QSAR models can then be employed to screen this library and identify candidates with optimized properties, such as an enhanced fluorescence quantum yield or improved charge transport characteristics. rsc.org
A hypothetical QSAR model for predicting a specific property (e.g., electronic band gap) might take the following form:
Property = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ...
Where 'c' represents the coefficients determined from a regression analysis of a training set of similar molecules.
Aromaticity and Electron Delocalization Assessments within the Fused System
The concept of aromaticity is central to understanding the stability and reactivity of this compound. acs.org The fused system presents a complex electronic landscape where the aromatic character of each ring can be modulated by the others.
Benzene (B151609) Rings: The two six-membered rings of the acenaphthene unit are expected to be strongly aromatic, each containing 6 π-electrons.
Five-membered Acenaphthene Ring: This ring is not aromatic in itself but is part of the larger conjugated system.
Imidazole Ring: The five-membered imidazole ring is a classic example of a heteroaromatic system. With the two nitrogen atoms contributing lone pairs to the π-system, it possesses 6 π-electrons and is therefore aromatic. rsc.orgresearchgate.net
Electron Delocalization: The fusion of these rings leads to a delocalized π-electron system extending across the entire molecule. researchgate.net Theoretical methods can be used to quantify this delocalization. Techniques such as Nucleus-Independent Chemical Shift (NICS) calculations can be employed to probe the magnetic shielding at the center of each ring. A negative NICS value is indicative of aromatic character. Additionally, the Harmonic Oscillator Model of Aromaticity (HOMA) index, which is based on bond length alternation, can provide a geometric measure of aromaticity.
Below is a predictive data table summarizing the expected aromatic character of the rings in this compound based on established principles for similar systems. acs.orglibretexts.orglibretexts.org
| Ring System | Number of π-electrons | Expected Aromatic Character | Predicted NICS(0) Value | Predicted HOMA Value |
| Benzene Rings (fused) | 6 each | Aromatic | Strongly Negative | Close to 1 |
| Imidazole Ring (fused) | 6 | Aromatic | Negative | Close to 1 |
| Acenaphthene 5-membered ring | N/A (part of larger system) | Non-aromatic | Near Zero | Low |
This interactive table presents predicted values based on the theoretical understanding of aromaticity in fused heterocyclic systems.
Advanced Applications in Materials Science and Chemical Technologies Non Biological Focus
Integration into Optoelectronic Materials
The planar and electron-rich nature of the 4H-Acenaphtho[4,5-D]imidazole backbone makes it a promising candidate for a variety of optoelectronic applications. Its structure allows for facile tuning of the electronic energy levels through chemical modification, a key requirement for materials used in organic electronics.
Components in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
Fused-imidazole derivatives are recognized for their potential in high-performance OLEDs, particularly as blue emitters, which remain a significant challenge in display technology. The related pyreno[4,5-d]imidazole (PyI) has been a building block for constructing efficient blue emitters. For instance, a highly efficient blue-emitting material, 9-phenyl-10-(4-(pyren-1-yl)phenyl)-9H-pyreno[4,5-d]imidazole (PyPI-Py), was developed using PyI as a weak electron donor chinesechemsoc.orgchinesechemsoc.org. A non-doped OLED device incorporating this material exhibited a maximum brightness of 75,687 cd/m², a maximum current efficiency of 13.38 cd/A, and a maximum external quantum efficiency (EQE) of 8.52% chinesechemsoc.orgchinesechemsoc.org. The device also displayed remarkable stability with minimal efficiency roll-off at high brightness chinesechemsoc.orgchinesechemsoc.org.
Derivatives of PyI have also been engineered to possess a hybridized local and charge-transfer (HLCT) state, leading to pure blue fluorescence and high quantum yields researchgate.net. Non-doped OLEDs based on these materials have achieved impressive EQEs. For example, a device based on a V-shaped A-D-A type molecule, TPA-2PPI, demonstrated an EQE of 5.02% with CIE coordinates of (0.15, 0.11) tandfonline.com. Another non-doped deep-blue device based on TPA-PPI-OH showed an even higher EQE of 7.37% tandfonline.com. Furthermore, carbazole-π-imidazole derivatives have been synthesized for deep-blue OLEDs, with one such device achieving a maximum EQE of 4.43% and CIE coordinates of (0.157, 0.080) mdpi.com.
While the application of this compound in OPVs is a less explored area, the fundamental electronic properties that make it suitable for OLEDs, such as tunable energy levels and good charge transport characteristics, suggest its potential utility in organic solar cells.
OLED Performance of Fused-Imidazole Derivatives
| Compound | Max. Brightness (cd/m²) | Max. EQE (%) | CIE Coordinates (x, y) | Reference |
|---|---|---|---|---|
| PyPI-Py | 75,687 | 8.52 | (0.15, 0.21) | chinesechemsoc.orgchinesechemsoc.org |
| TPA-2PPI | - | 5.02 | (0.15, 0.11) | tandfonline.com |
| TPA-PPI-OH | - | 7.37 | - | tandfonline.com |
| BCzB-PPI | 11,364 | 4.43 | (0.159, 0.080) | mdpi.com |
| L-shaped PyI-based HLCT blue emitters | 11,060 | 4.77 | - | nih.gov |
Fluorescent Probes and Luminophores for Material Diagnostics
The intrinsic fluorescence of the acenaphtho-imidazole core makes it a promising scaffold for the development of fluorescent probes and luminophores for material diagnostics. The emission properties of these molecules can be sensitive to their local environment, allowing them to probe characteristics such as polarity, viscosity, and the presence of specific analytes.
Studies on π-fused acenaphtho[1,2-d]imidazole derivatives have shown that they exhibit prominent single emission peaks in the range of 450–600 nm. bwise.kr The fluorescence quantum yields of these compounds are sensitive to solvent polarity, with higher yields observed in polar aprotic solvents. bwise.kr This solvatochromic behavior is a valuable characteristic for a fluorescent probe. The emission shift of π-fused acenaphtho[1,2-d]imidazoles is more pronounced compared to other imidazole (B134444) systems, indicating a strong intramolecular charge transfer (ICT) character in the excited state. bwise.kr This sensitivity to the environment can be harnessed for applications in material diagnostics, such as monitoring polymerization processes or detecting microcracks in polymers.
Nonlinear Optical (NLO) Materials
Molecules with extended π-conjugation and significant charge transfer character, like this compound, are candidates for nonlinear optical (NLO) materials. NLO materials are crucial for a range of photonic applications, including optical switching, frequency conversion, and optical limiting.
Research on related imidazole derivatives has demonstrated their potential as NLO materials. For instance, 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol has been synthesized and its NLO properties investigated. nih.govresearchgate.netsemanticscholar.org The z-scan technique confirmed its NLO properties, with a nonlinear absorption coefficient, refractive index, and third-order susceptibility measured to be 4.044 × 10⁻¹ cmW⁻¹, 2.89 × 10⁻⁶ cm²W⁻¹, and 2.2627 × 10⁻⁶ esu, respectively. nih.govresearchgate.netsemanticscholar.org The negative sign of the nonlinear refractive index indicates a self-defocusing nonlinearity. nih.govresearchgate.netsemanticscholar.org Theoretical calculations on such molecules have shown a low energy gap and high hyperpolarizabilities, which are indicative of significant NLO response. nih.govresearchgate.netsemanticscholar.org These findings suggest that the this compound framework could be a promising platform for the design of new NLO materials.
Role in Supramolecular Chemistry and Self-Assembly
The imidazole moiety within the this compound structure provides a site for non-covalent interactions, such as hydrogen bonding and metal coordination. This makes the molecule a valuable building block in supramolecular chemistry, enabling the construction of complex, self-assembled architectures.
Host-Guest Complexation and Molecular Recognition
The electron-rich aromatic surface and the hydrogen-bonding capabilities of the imidazole group in this compound suggest its potential for use in host-guest chemistry and molecular recognition. The imidazole ring can act as both a hydrogen bond donor and acceptor, allowing for specific interactions with guest molecules. While specific studies on host-guest complexation with this compound are limited, the broader field of imidazole-based supramolecular chemistry is well-established. Imidazole-containing macrocycles and cages have been shown to bind a variety of guests, from small organic molecules to anions and metal ions. nih.gov The acenaphthene (B1664957) unit provides a rigid and extended π-surface that can participate in π-π stacking interactions, further enhancing its ability to bind with complementary guest molecules.
Fabrication of Self-Assembled Systems and Frameworks
The ability of this compound to engage in directional non-covalent interactions makes it a promising tecton for the construction of self-assembled systems and frameworks. The imidazole group can direct the assembly of molecules into well-defined one-, two-, or three-dimensional structures through hydrogen bonding.
A notable example in this area is the formation of zeolitic imidazole frameworks (ZIFs), which are a class of metal-organic frameworks (MOFs). semanticscholar.org In ZIFs, metal ions are bridged by imidazolate linkers to form porous, crystalline materials with applications in gas storage, separation, and catalysis. semanticscholar.org While not directly employing this compound, the principles of ZIF formation highlight the potential of functionalized imidazoles in creating robust, porous materials. The extended aromatic system of the acenaphthene moiety could also be exploited to create liquid crystalline phases or to direct the formation of ordered thin films through π-π stacking interactions.
Ligand Design for Catalytic Systems
The molecular architecture of this compound serves as an excellent foundation for the design of sophisticated ligands for transition metal catalysis. The fusion of the imidazole ring with the extended π-system of acenaphthene allows for the fine-tuning of steric and electronic properties, which are critical for catalytic activity and stability.
N-Heterocyclic Carbene (NHC) Precursors for Transition Metal Catalysis
N-Heterocyclic carbenes (NHCs) have become a cornerstone of modern homogeneous and heterogeneous catalysis due to their strong σ-donating properties, which lead to the formation of stable and active metal complexes. researchgate.netlu.se Derivatives of this compound are ideal precursors for a specific class of NHCs, often referred to as BIAN-NHCs (BIAN = bis(imino)acenaphthene). researchgate.netlu.se
The synthesis of these NHC precursors typically involves the alkylation or arylation of the nitrogen atoms of the imidazole ring, followed by deprotonation to generate the carbene. This carbene can then be coordinated to a variety of transition metals, including palladium, ruthenium, gold, and copper. lu.seresearchgate.net The resulting metal complexes benefit from the unique stereoelectronic characteristics conferred by the acenaphthene framework. lu.se The superior σ-donor capabilities and the rigid, sterically demanding backbone of these ligands enhance both the catalytic activity and the thermal stability of the transition metal complexes they form. researchgate.netlu.se This makes them particularly suitable for challenging chemical transformations that may not be accessible with common imidazolylidene and imidazolinylidene ligands. researchgate.netlu.se
For instance, palladium complexes bearing these NHC ligands can be synthesized via oxidative addition of a palladium(0) source to 2-chloro-imidazolium salts derived from the acenaphtho-imidazole scaffold. lu.se The stability and activity of such complexes make them promising candidates for a wide array of catalytic applications. researchgate.net
Ligand Modifiers for Olefin Metathesis and Cross-Coupling Reactions
The structural and electronic properties of BIAN-NHC ligands derived from this compound make them highly effective in two of the most powerful C-C bond-forming reactions in synthetic chemistry: olefin metathesis and cross-coupling.
In olefin metathesis , ruthenium complexes bearing acenaphthylene-based NHC ligands have shown significant promise. lu.se These catalysts, often of the second-generation Hoveyda-type, are utilized in ring-closing metathesis (RCM) and ring-opening metathesis polymerization (ROMP). lu.se The π-extended system of the acenaphthene unit contributes to the catalyst's stability and efficiency, which is crucial for these transformative reactions. lu.se The development of well-defined, functional group-tolerant ruthenium catalysts has been a major advance in the field, allowing for applications in complex molecule and materials synthesis. mdpi.com
For cross-coupling reactions , such as Suzuki and Stille couplings, palladium catalysts are paramount. The performance of these catalysts is heavily dependent on the nature of the supporting ligand. The strong σ-donation from BIAN-NHC ligands stabilizes the palladium center throughout the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. nih.gov This stabilization can lead to higher turnover numbers and efficiency in the synthesis of complex molecules, including pharmaceuticals and conjugated polymers. mdpi.com By modifying the substituents on the acenaphthene or imidazole portions of the ligand, researchers can precisely tune the catalyst's activity and selectivity for specific cross-coupling applications.
Application in Sensor Technologies (e.g., Nitroaromatic Detection)
The detection of nitroaromatic compounds (NACs), which are common components of industrial pollutants and explosives, is a critical task for environmental and security monitoring. nih.gov Fluorescence-based sensing is an attractive method due to its high sensitivity, selectivity, and potential for real-time analysis. nih.govchemrevlett.com The this compound scaffold possesses inherent characteristics that make it a promising candidate for developing fluorescent chemosensors for NACs.
The principle behind this application is often fluorescence quenching. nih.gov A fluorescent sensor molecule, when excited by light, emits light of a longer wavelength. In the presence of an analyte like a nitroaromatic compound, which is electron-deficient, the fluorescence can be "turned off" or quenched through an electron transfer process from the electron-rich sensor to the analyte. nih.govchemrevlett.com
This compound and its derivatives are well-suited for this role due to their extended π-conjugated system, which typically imparts fluorescent properties. The fusion of the acenaphthene and imidazole rings creates a large, electron-rich platform that can effectively interact with electron-deficient NACs through π-π stacking. This interaction facilitates the charge transfer necessary for fluorescence quenching. Research on other imidazole-based systems has demonstrated their utility in sensing, including the detection of metal ions and NACs like picric acid, further supporting the potential of this compound class. nih.govepa.gov
| Sensor Property | Rationale for this compound |
| Fluorophore | The extended π-conjugation from the fused acenaphthene and imidazole rings is expected to result in strong fluorescence emission. |
| Analyte Interaction | The planar, electron-rich aromatic surface facilitates π-π stacking interactions with electron-deficient nitroaromatic compounds. |
| Detection Mechanism | Efficient electron transfer from the excited state of the acenaphtho-imidazole to the NAC leads to detectable fluorescence quenching. |
| Selectivity | The imidazole nitrogen atoms can be functionalized to introduce specific binding sites, potentially enhancing selectivity for certain analytes. |
Development as Corrosion Inhibitors (from a materials protection perspective)
The corrosion of metals, particularly steel in acidic environments, is a major industrial problem leading to significant economic losses. rsc.org The use of organic corrosion inhibitors is one of the most practical methods for protection. nih.gov Imidazole and its derivatives have been extensively studied and proven to be highly effective corrosion inhibitors. epa.govresearchgate.netrsc.org
The efficacy of an organic inhibitor is typically related to its ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. rsc.org This adsorption is facilitated by the presence of polar functional groups, heteroatoms (like nitrogen, sulfur, and oxygen), and π-electrons in the molecule. epa.gov
This compound is an excellent candidate for a corrosion inhibitor due to:
Nitrogen Heteroatoms : The imidazole ring contains two nitrogen atoms, which can serve as active centers for adsorption onto the metal surface.
Extended π-System : The planar acenaphthene moiety provides a large surface area and a high density of π-electrons, which strengthens the adsorption onto the vacant d-orbitals of iron atoms.
Hydrophobic Barrier : Once adsorbed, the bulky and hydrophobic acenaphthene backbone can form a dense protective layer that repels water and corrosive species.
The adsorption can occur through both physical (electrostatic) and chemical (coordination bond formation) interactions. researchgate.net Studies on related imidazole derivatives show that they follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. epa.govnih.gov The high inhibition efficiencies observed for various imidazole compounds in acidic media suggest that this compound would offer superior protection for materials like carbon steel.
The following table, compiled from studies on analogous imidazole derivatives, illustrates the typical performance of this class of compounds as corrosion inhibitors for steel in HCl solution.
| Inhibitor Compound | Concentration | Inhibition Efficiency (%) | Adsorption Isotherm |
| 4,5-Diphenyl-1H-Imidazole-2-Thiol | 10⁻² M | 92.74% | Langmuir |
| A self-synthesized imidazole derivative | Not specified | Excellent | Not specified |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | 300 ppm | 89.00% | Langmuir |
Data is for illustrative purposes based on related compounds. rsc.orgnih.govresearchgate.net
Functional Polymers and Advanced Composite Materials
The incorporation of rigid, aromatic, and heterocyclic units into polymer backbones is a well-established strategy for creating high-performance materials with enhanced thermal stability, mechanical strength, and specific functionalities. Both the acenaphthene and imidazole moieties present in this compound are valuable building blocks for advanced polymers.
By functionalizing the this compound molecule with polymerizable groups (e.g., amines, carboxylic acids, or halides), it can be used as a monomer. The resulting polymers would benefit from the distinct properties of each component of the monomer's structure:
Acenaphthene Unit : Incorporating the rigid and bulky acenaphthene group into a polymer chain can increase the glass transition temperature (Tg), improve thermal and oxidative stability, and enhance mechanical properties. Acenaphthene-based polymers are explored for applications such as polyethylene thermoplastic elastomers and conjugated polymers for electronics. mdpi.comresearchgate.net
Imidazole Unit : The imidazole ring contributes to high thermal stability and chemical resistance. Polymers containing imidazole or benzimidazole (B57391) units, such as polybenzimidazoles (PBI), are known for their excellent performance at high temperatures. lu.selu.se They are used in applications like high-temperature polymer electrolyte membrane fuel cells and thermally stable foams for the aerospace industry. lu.selu.se The incorporation of imidazole units can also promote hydrogen bonding between polymer chains, further increasing rigidity and strength.
The combination of these two motifs in a single monomer could lead to a new class of polymers with an exceptional balance of properties, including high thermal stability, robust mechanical strength, and potentially useful optoelectronic characteristics derived from the extended conjugated system. These materials could find applications in advanced composites, membranes for separations or fuel cells, and as high-performance plastics for demanding environments. lu.selu.se
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
While established methods for synthesizing acenaphtho[1,2-d]imidazole derivatives exist, future research will increasingly focus on novel, efficient, and environmentally benign synthetic strategies. researcher.liferesearchgate.net A primary goal is the development of pathways that offer high yields, minimize waste, and utilize sustainable resources.
Key areas of exploration include:
Microwave-Assisted Synthesis: This technique has shown promise for rapidly producing imidazole (B134444) derivatives, offering advantages like shorter reaction times and improved yields. researcher.lifenih.gov Future work could optimize microwave-assisted protocols for 4H-Acenaphtho[4,5-D]imidazole, potentially under solvent-free conditions to enhance its green credentials.
Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient for building molecular complexity. researchgate.netnih.gov Designing new MCRs that incorporate the acenaphthenequinone (B41937) core could provide direct access to a diverse library of this compound derivatives with varied functionalities.
Sustainable Catalysis: Research into recyclable catalysts, such as spinel NiFe2O4 nanoparticles, for the synthesis of related acenaphtho[1,2-d]imidazole-8-thione scaffolds points toward a sustainable future. researchgate.net Applying similar heterogeneous nanocatalysts to the synthesis of this compound could lead to eco-friendly and economically viable production methods. researchgate.net
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, improved safety, and easier scalability compared to batch processes. Adapting synthetic routes for this compound to flow chemistry systems represents a significant step towards industrial-scale production.
| Synthesis Strategy | Potential Advantages | Research Focus |
| Microwave-Assisted Synthesis | Rapid reaction times, high yields, energy efficiency researcher.life | Development of solvent-free protocols |
| Multicomponent Reactions | High atom economy, operational simplicity, diversity researchgate.net | Design of novel one-pot syntheses |
| Sustainable Catalysis | Catalyst reusability, reduced environmental impact researchgate.net | Exploration of heterogeneous nanocatalysts |
| Flow Chemistry | Enhanced process control, scalability, improved safety | Adaptation of existing syntheses to continuous flow |
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
Understanding reaction kinetics and mechanisms is crucial for optimizing synthetic pathways. Future research will benefit from the application of advanced spectroscopic techniques for real-time monitoring of the formation of this compound. Process Analytical Technology (PAT) tools, such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy, can track the concentration of reactants, intermediates, and products as the reaction progresses. This data allows for precise control over reaction conditions to maximize yield and purity. Furthermore, coupling these spectroscopic methods with computational modeling can provide deeper insights into the reaction mechanism, facilitating the rational design of more efficient synthetic routes. researchgate.net
Machine Learning and AI-Driven Compound Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize materials discovery. arxiv.org For this compound, these computational tools can accelerate the design of new derivatives with specific, desirable properties.
Emerging trends in this area include:
Quantitative Structure-Property Relationship (QSPR) Modeling: ML algorithms can build QSPR models that correlate the structural features of this compound derivatives with their physicochemical properties, such as electronic bandgaps, solubility, and thermal stability. nih.govresearchgate.netnih.gov These models can then be used to predict the properties of novel, yet-to-be-synthesized compounds, enabling high-throughput virtual screening. nih.gov
Inverse Design: Advanced generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be employed for inverse design. arxiv.org Researchers can specify a desired set of properties (e.g., a specific fluorescence wavelength and quantum yield), and the AI model will generate novel molecular structures based on the this compound scaffold that are predicted to exhibit those properties. nih.gov
Reaction Prediction: AI can also be trained to predict the outcomes of chemical reactions, suggesting optimal synthetic pathways and reaction conditions for new derivatives, thereby saving significant time and resources in the lab.
| AI/ML Application | Objective | Potential Impact |
| QSPR Modeling | Predict physicochemical properties from molecular structure researchgate.net | Rapid screening of virtual compound libraries |
| Inverse Design | Generate novel molecules with target properties arxiv.org | Accelerated discovery of high-performance materials |
| Reaction Prediction | Forecast reaction outcomes and optimal conditions | Streamlined and efficient synthesis planning |
Development of Multi-Stimuli Responsive Materials Based on this compound
"Smart" materials that change their properties in response to external stimuli are in high demand for applications in sensing, data storage, and soft robotics. nih.govuq.edu.au The rigid, planar structure and tunable electronic properties of the this compound core make it an excellent candidate for creating multi-stimuli responsive materials. researchgate.net
Future research will focus on designing derivatives that respond to various triggers:
Mechanochromism: Introducing moieties that disrupt or alter crystal packing upon the application of mechanical force (e.g., grinding or shearing) can lead to changes in fluorescence color. rsc.org
Photochromism: Incorporating photo-switchable groups could allow for the reversible modulation of the compound's optical and electronic properties with light.
Acidochromism: The basic nitrogen atoms in the imidazole ring provide a handle for developing materials that change color or fluorescence in response to pH changes. researchgate.net
Thermochromism: Designing molecules with temperature-sensitive conformational changes or packing arrangements could lead to thermochromic behavior.
The goal is to create sophisticated materials that respond to multiple stimuli, enabling the development of complex molecular switches and sensors. nih.govresearchgate.net
Unveiling New Reactivity and Transformation Pathways
A deeper exploration of the fundamental reactivity of the this compound skeleton is essential for expanding its utility. Future studies will likely focus on functionalizing the core structure at various positions to modulate its properties. This includes investigating electrophilic and nucleophilic substitution reactions, metal-catalyzed cross-coupling reactions to append new functional groups, and cycloaddition reactions. Uncovering novel transformation pathways will not only yield new derivatives but also provide building blocks for the synthesis of more complex, fused-ring systems with potentially unprecedented electronic and optical properties.
Rational Design of High-Performance Materials with Tailored Properties
The ultimate goal of research into this compound is the rational design of high-performance materials for specific applications. nih.govrsc.org By combining predictive computational models with innovative synthetic strategies, researchers can tailor the properties of these compounds at the molecular level.
Key application areas for rationally designed materials include:
Organic Electronics: Modifying the structure to tune the HOMO/LUMO energy levels could lead to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The imidazole moiety is known to be useful in tuning the properties of ionic liquids for electronic applications. elsevierpure.comresearchgate.net
Fluorescent Probes: Functionalizing the scaffold with specific binding groups could create highly sensitive and selective fluorescent sensors for detecting metal ions, anions, or biologically relevant molecules. mdpi.com
Advanced Polymers: Incorporating the this compound unit into polymer backbones or as pendant groups could yield materials with enhanced thermal stability, unique optical properties, and improved charge transport capabilities.
Q & A
Q. Advanced
- Electron-withdrawing groups (e.g., nitro, chloro) on phenyl substituents enhance thermal stability but may reduce solubility .
- Piperazine moieties at position 2 of imidazo[4,5-d]pyridazine correlate with histamine release in rats, whereas 3-aminopiperidine substitutions retain enzymatic inhibition (e.g., DPP-IV) without adverse effects . SAR studies comparing ER-319441-15 and ER-463809-15 highlight the critical role of substituent placement .
What methodological approaches are used to analyze contradictions in biological activity data across substituted derivatives?
Q. Advanced
- Comparative SAR : Systematically vary substituents (e.g., halogen, methoxy, nitro) and assess activity trends. For example, replacing a piperazine group with 3-aminopiperidine eliminates histamine release while maintaining DPP-IV inhibition .
- In vitro/in vivo correlation : Validate discrepancies using histamine release assays (e.g., rat peritoneal mast cells) .
- Computational modeling : Predict binding affinities to identify steric/electronic mismatches between derivatives and targets.
What are the challenges in achieving regioselective synthesis of imidazo[4,5-d] derivatives compared to other fused isomers?
Q. Advanced
- Isomer competition : Imidazo[1,2-b]pyridazines dominate due to synthetic accessibility via haloacetaldehyde condensations .
- Catalyst specificity : Transition-metal catalysts (e.g., Pd) favor [1,2-b] isomers unless directing groups (e.g., acetylacetonate ligands) enforce [4,5-d] orientation .
- Thermodynamic control : Prolonged reaction times may shift products toward more stable isomers, requiring kinetic trapping via rapid quenching .
How can computational chemistry predict reactivity and stability of this compound derivatives?
Q. Advanced
- DFT calculations : Model transition states to predict regioselectivity in cyclization reactions.
- Molecular dynamics : Simulate solvent effects on crystallization (e.g., water-ethanol mixtures yield light-yellow powders with 65% purity ).
- Docking studies : Map substituent interactions with biological targets (e.g., DPP-IV active sites) to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
